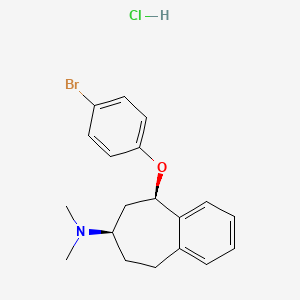
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis- is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzocycloheptene ring system, a bromophenoxy group, and a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis- typically involves multiple steps:
Formation of the Benzocycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenoxy Group: This step often involves nucleophilic substitution reactions where a bromophenol derivative reacts with the benzocycloheptene intermediate.
Dimethylamine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or phenoxy groups.
Reduction: Reduction reactions may target the bromophenoxy group or the benzocycloheptene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers study the compound for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine
Pharmacological Research: The compound is investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes in the body.
Industry
Chemical Intermediates: It can be used as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to certain receptors in biological systems, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
5H-Benzocyclohepten-7-amine Derivatives: Other derivatives with different substituents on the benzocycloheptene ring.
Phenoxy Compounds: Compounds with similar phenoxy groups but different core structures.
Dimethylamine Compounds: Molecules containing the dimethylamine group but with different overall structures.
Properties
CAS No. |
72575-52-1 |
|---|---|
Molecular Formula |
C19H23BrClNO |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
(5R,7R)-5-(4-bromophenoxy)-N,N-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;hydrochloride |
InChI |
InChI=1S/C19H22BrNO.ClH/c1-21(2)16-10-7-14-5-3-4-6-18(14)19(13-16)22-17-11-8-15(20)9-12-17;/h3-6,8-9,11-12,16,19H,7,10,13H2,1-2H3;1H/t16-,19-;/m1./s1 |
InChI Key |
VROMSPUBMCSDTA-LJLRIERRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=CC=CC=C2[C@@H](C1)OC3=CC=C(C=C3)Br.Cl |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


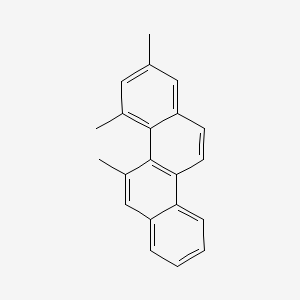
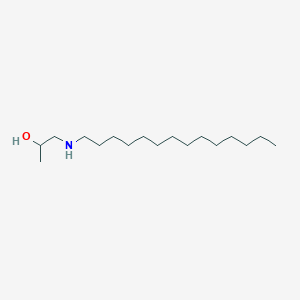
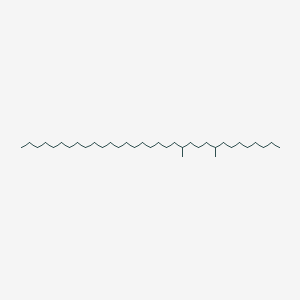

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
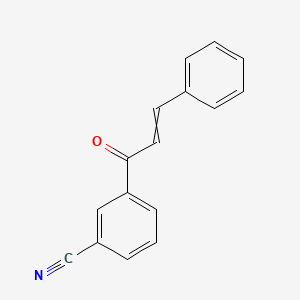
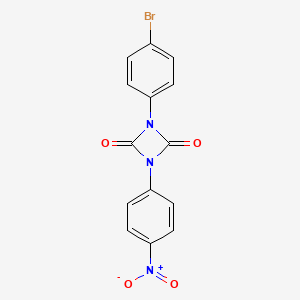
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
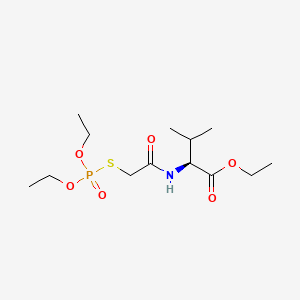
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

